![molecular formula C7H12O2 B2437528 [(2S,5R)-5-Ethenyloxolan-2-yl]methanol CAS No. 1932188-39-0](/img/structure/B2437528.png)

[(2S,5R)-5-Ethenyloxolan-2-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

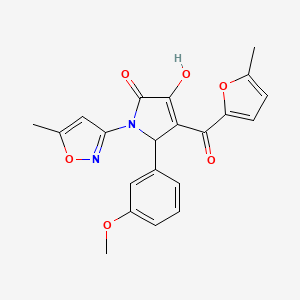

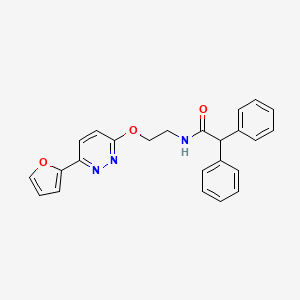

The molecular formula of [(2S,5R)-5-Ethenyloxolan-2-yl]methanol is C7H12O2, and its molecular weight is 128.171. The structure of similar compounds has been studied using techniques like broadband Fourier-transform microwave spectroscopy .Physical And Chemical Properties Analysis

The physical form of this compound is liquid . The exact physical and chemical properties of this compound are not available in the resources I found.Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

Acetal Formation : Research by Deutsch, Martin, and Lieske (2007) explored the use of glycerol for the condensation with various aldehydes and ketones, resulting in mixtures including [1,3]dioxolan-4-yl-methanols, which are closely related to the chemical structure . This process is significant in producing novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).

Methanol to Hydrocarbons Conversion : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons using zeolite H-ZSM-5, which involves intermediates and reactions relevant to the compound . This study offers insights into the mechanistic separation of ethene formation from higher alkenes, crucial for understanding methanol-to-alkenes catalysis (Svelle et al., 2006).

Material Science and Pharmacology

Crystal Structure Analysis : Li, Wang, and Chen (2001) conducted a study on a compound with a similar dioxolane structure, focusing on its synthesis and crystal structure. This research is pertinent for understanding the structural properties of related dioxolane derivatives (Li, Wang, & Chen, 2001).

Electro-Optic Materials : Research by Facchetti et al. (2003) on pyrrole-based donor-acceptor chromophores for electro-optic materials involves chemical reactions and structures similar to the compound , highlighting its potential application in the field of nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Energy and Environment

Methanol as a Clean Energy Source : Pasini et al. (2014) investigated the use of methanol as a hydrogen-transfer agent for carbonyl reduction. This study is relevant to the compound due to its focus on methanol's role in clean and efficient energy conversion processes (Pasini et al., 2014).

Methanol Conversion in Zeolites : Sousa, Henriques, and Silva (2020) explored the conversion of alcohols like methanol into hydrocarbons using zeolites. This research is pertinent due to its focus on alternative technologies for generating petrochemical feedstocks, a field where compounds like [(2S,5R)-5-Ethenyloxolan-2-yl]methanol might find application (Sousa, Henriques, & Silva, 2020).

Eigenschaften

IUPAC Name |

[(2S,5R)-5-ethenyloxolan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-3-4-7(5-8)9-6/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCPCIDYIKJEOR-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CC[C@H](O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)

![dimethyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2437462.png)

![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)

![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)